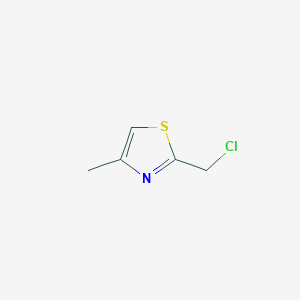
Dimethyl 2-(2-pyrimidyl)malonate
Übersicht
Beschreibung
Dimethyl 2-(2-pyrimidyl)malonate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of malonic acid and contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-pyrimidyl)malonate can be synthesized through several methods. One common route involves the reaction of propanedioic acid, dimethyl ester, ion (1-), sodium (1:1) with 2-methanesulfonyl-pyrimidine . The reaction typically occurs at 60°C for 3 hours, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually sealed in a dry environment and stored at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2-pyrimidyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Major Products Formed
The major products formed from these reactions include various substituted malonates, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(2-pyrimidyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl 2-(2-pyrimidyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can influence its reactivity and interactions with other molecules. The ester groups can undergo hydrolysis, providing carboxylic acids that can further react to form various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler derivative of malonic acid without the pyrimidine ring.
Ethyl 2-(2-pyrimidyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Diethyl malonate: Another derivative of malonic acid with ethyl ester groups.
Uniqueness
Dimethyl 2-(2-pyrimidyl)malonate is unique due to the presence of the pyrimidine ring, which imparts additional reactivity and potential for forming hydrogen bonds and π-π interactions. This makes it a valuable building block in organic synthesis and various research applications .
Eigenschaften
IUPAC Name |
dimethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKYGUUQKFFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463002 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93271-75-1 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)


![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)


